(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate
Description
The compound (5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS: 1214711-48-4) is a heterocyclic organoboron salt with the molecular formula C₁₈H₁₃BCl₃F₄N₃O and a purity of 97% . Its structure features a rigid indeno-triazolo-oxazine core substituted with a 2,4,6-trichlorophenyl group and a tetrafluoroborate counterion.
Properties
IUPAC Name |
(1R,9S)-4-(2,4,6-trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N3O.BF4/c19-11-6-13(20)18(14(21)7-11)24-9-23-16(22-24)8-25-15-5-10-3-1-2-4-12(10)17(15)23;2-1(3,4)5/h1-4,6-7,9,15,17H,5,8H2;/q+1;-1/t15-,17+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVBWFSTLNIOF-KPVRICSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BCl3F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 1214711-48-4) is a complex organic molecule characterized by its unique structure and potential biological activities. This article explores its biological activity based on available research findings.
- Molecular Formula : C18H13BCl3F4N3O
- Molar Mass : 480.48 g/mol
- Melting Point : 260 °C
- Storage Conditions : Recommended to be stored under inert gas at temperatures between 2-8 °C to maintain stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and oxazine moieties are known to exhibit diverse pharmacological effects. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.
Antimicrobial Activity
Studies have suggested that derivatives of triazole compounds possess significant antimicrobial properties. For instance:
- In vitro Studies : A study demonstrated that triazole derivatives exhibit potent activity against various strains of bacteria and fungi. The mechanism is believed to involve the disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of this class of compounds:
- Cell Line Studies : Research involving cancer cell lines has shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Research also indicates potential neuroprotective effects:
- Animal Models : Studies in rodent models have shown that administration of this compound can reduce neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- In a controlled study evaluating the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, the compound demonstrated significant inhibition at concentrations as low as 5 µg/mL.
-
Case Study on Anticancer Activity :
- A case study involving human breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s trichlorophenyl group distinguishes it from analogs with different aryl substituents. Key comparisons include:
Electron-Withdrawing vs. Electron-Donating Groups
- 2,4,6-Trichlorophenyl (Target Compound) : Chlorine atoms enhance electrophilicity and stabilize negative charges, making the compound suitable for reactions requiring Lewis acid catalysis .
- 2,4,6-Trimethylphenyl (Mesityl) : Found in (5aS,10bR)-2-mesityl-... tetrafluoroborate (CAS: 1061311-82-7), methyl groups donate electrons, reducing electrophilicity. This analog has a purity of 95% and a molecular weight of 419.2 g/mol .
- 4-Methoxyphenyl : In (5aR,10bS)-2-(4-methoxyphenyl)-... tetrafluoroborate (CAS: 941283-79-0), the methoxy group increases solubility in polar solvents due to its hydrophilic nature .
Halogenated Derivatives
- Pentafluorophenyl : The compound (5aR,10bS)-2-(pentafluorophenyl)-... tetrafluoroborate (CAS: 872143-57-2) features five fluorine atoms, enhancing thermal stability and resistance to oxidation .
- Simple Phenyl : The phenyl-substituted analog (CAS: 463326-74-1, C₁₈H₁₆BF₄N₃O ) lacks halogenation, resulting in lower molecular weight (377.14 g/mol) and reduced electronic effects .
Bulky Alkyl Substituents
- 2,6-Diethylphenyl: The compound (5aR,10bS)-2-(2,6-diethylphenyl)-... tetrafluoroborate (CAS: 1787246-78-9) has a molecular weight of 433.26 g/mol.
- 2,4,6-Tris(1-methylphenyl)ethyl : This highly substituted analog (CAS: 1827720-97-7, C₂₇H₃₄BF₄N₃O ) demonstrates extreme steric bulk, which could limit its utility in confined catalytic sites .
Physicochemical Properties and Purity
Structural-Activity Relationships
The "similar structure, similar properties" principle applies broadly:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity and binding affinity in catalytic applications .
- Steric Effects : Bulky substituents (e.g., diethylphenyl) reduce reaction rates but improve selectivity in sterically demanding processes .
- Solubility : Polar groups (e.g., methoxy) enhance aqueous solubility, critical for biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
